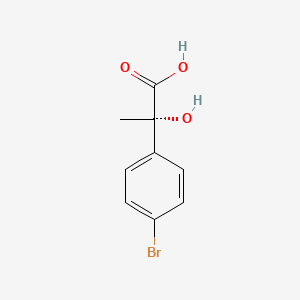![molecular formula C19H24N2O4 B14020360 Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate CAS No. 58137-28-3](/img/structure/B14020360.png)
Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexenyl ring, a phenacyl group, and a carbamate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate typically involves the reaction of 5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenylamine with ethyl chloroformate. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, alcohols, and substituted carbamates. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]acetate
- Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]propionate
Uniqueness
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research .
Properties
CAS No. |
58137-28-3 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl N-[(5,5-dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]carbamate |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-18(24)21-20-15-11-19(2,3)12-17(23)14(15)10-16(22)13-8-6-5-7-9-13/h5-9,20H,4,10-12H2,1-3H3,(H,21,24) |
InChI Key |
QOXCFOHZIFAWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=C(C(=O)CC(C1)(C)C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)




![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)





![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
